(6-Methoxypyridin-3-yl)magnesium bromide

説明

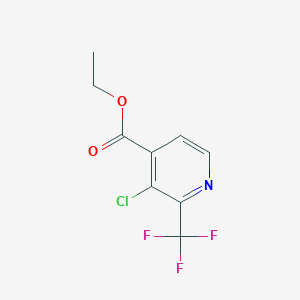

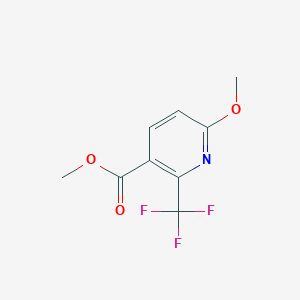

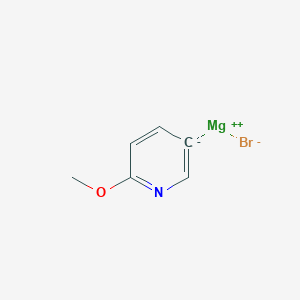

“(6-Methoxypyridin-3-yl)magnesium bromide” is a chemical compound with the CAS number 1341189-34-1 . It is typically available as a 0.25 M solution in 2-MeTHF .

Molecular Structure Analysis

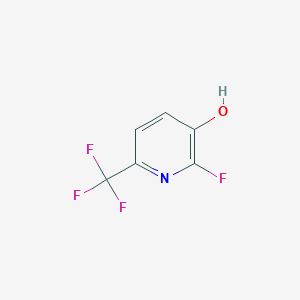

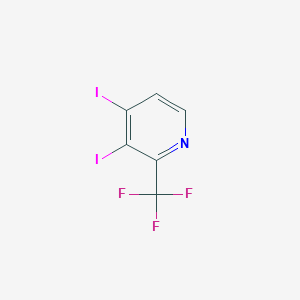

The molecular formula of “this compound” is C6H6BrMgNO . The InChI code for this compound is 1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 212.33 . It is typically stored in a refrigerator and shipped at room temperature . The compound is a solution, indicating that it is likely liquid at room temperature .科学的研究の応用

Reaction Mechanisms and Synthesis

Pyridazine Synthesis : (6-Methoxypyridin-3-yl)magnesium bromide can be involved in the synthesis of pyridazine compounds. For example, the reaction of 6-methylpyridazin-3(2H)-one with Grignard reagents, like phenyl- and p-methoxyphenyl-magnesium bromide, results in the formation of various pyridazin-3(2H)-ones, demonstrating its utility in complex organic syntheses (Baddar et al., 1972).

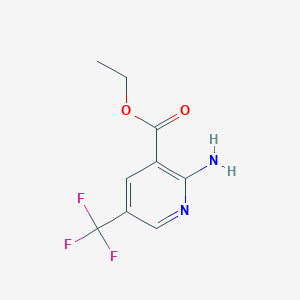

Structural Characterization : In a study involving the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, the compound showed distinct intermolecular hydrogen bonding patterns, highlighting its role in structural analysis and molecular design (Böck et al., 2021).

Deprotection in Organic Synthesis : Magnesium bromide, a component of this compound, is noted for its role in the deprotection of p-methoxybenzyl (PMB) ether, a crucial step in complex organic syntheses such as the preparation of natural products and macrolide antibiotics (Onoda et al., 1997).

Biological and Medicinal Applications

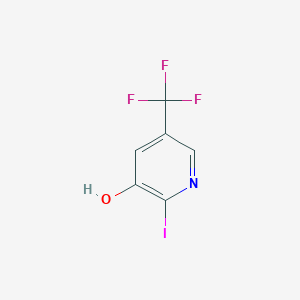

Receptor Antagonism for Bone Turnover : A compound identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid showed potential as a potent and selective antagonist of the alpha(v)beta(3) receptor, relevant in the context of bone turnover and osteoporosis (Hutchinson et al., 2003).

Cancer Research : Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which include 6-methoxypyridin-3-yl components, have shown significant activity against cancer cell lines, especially the cisplatin-resistant ovarian cancer cell line A2780cis. These findings highlight its potential in cancer therapy (Gallati et al., 2020).

Materials Science and Engineering

- Bone Regeneration : Magnesium, a component of this compound, is significant in controlling bone apatite structure and density. A study involving the addition of magnesium oxide (MgO) nanoparticles to polycaprolactone/hydroxyapatite composites for 3D-printed scaffolds showed enhanced cell adhesion, proliferation, and differentiation, indicating its importance in bone tissue engineering and regeneration (Roh et al., 2017).

作用機序

Safety and Hazards

“(6-Methoxypyridin-3-yl)magnesium bromide” is associated with several hazard statements, including H225, H302, H314, H315, H319, H335, and H351 . This indicates that the compound is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer .

Relevant Papers One relevant paper discusses the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate . The paper provides insights into the structural motifs and hydrogen bonding patterns of these compounds .

特性

IUPAC Name |

magnesium;6-methoxy-3H-pyridin-3-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDJXGURUAAFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。